

Application Notes and Protocols: Long-Term ALZ-801 (Valiltramiprosate) Clinical Studies

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Compound of Interest

Compound Name: *Atl-801*

Cat. No.: *B1665307*

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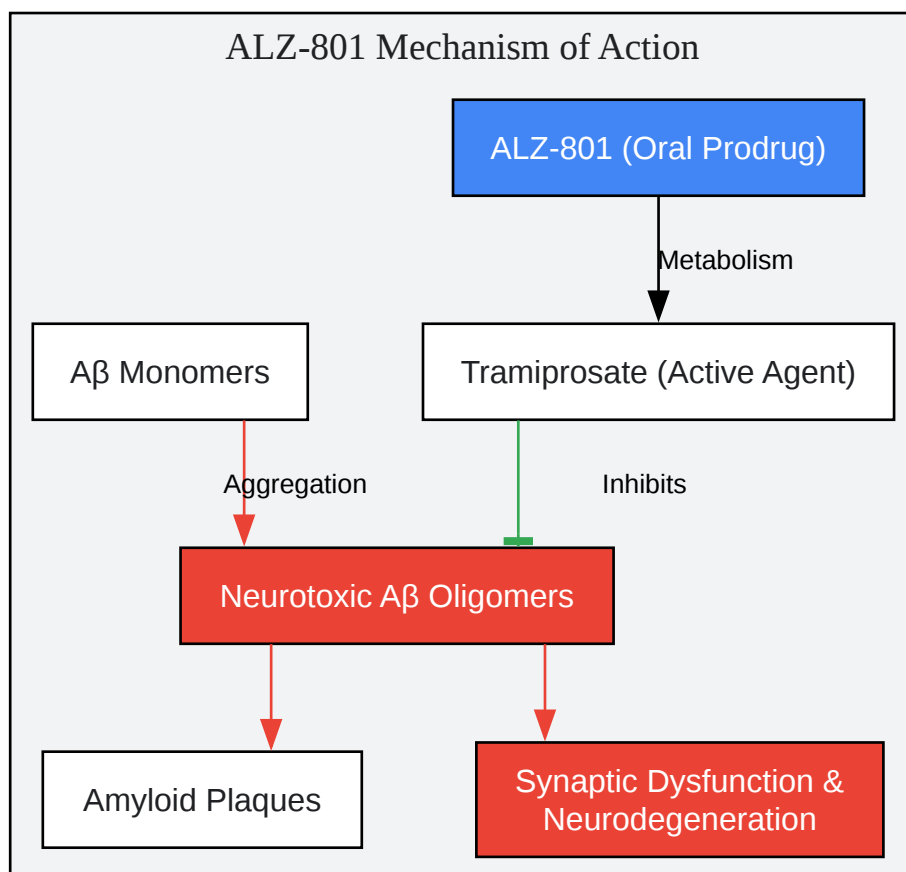
These application notes provide a detailed overview of the long-term treatment protocols for ALZ-801 (valiltramiprosate), an investigational oral agent for the treatment of early Alzheimer's disease (AD). The information is compiled from Phase 2 and the pivotal Phase 3 APOLLOE4 clinical trials, targeting researchers, scientists, and drug development professionals.

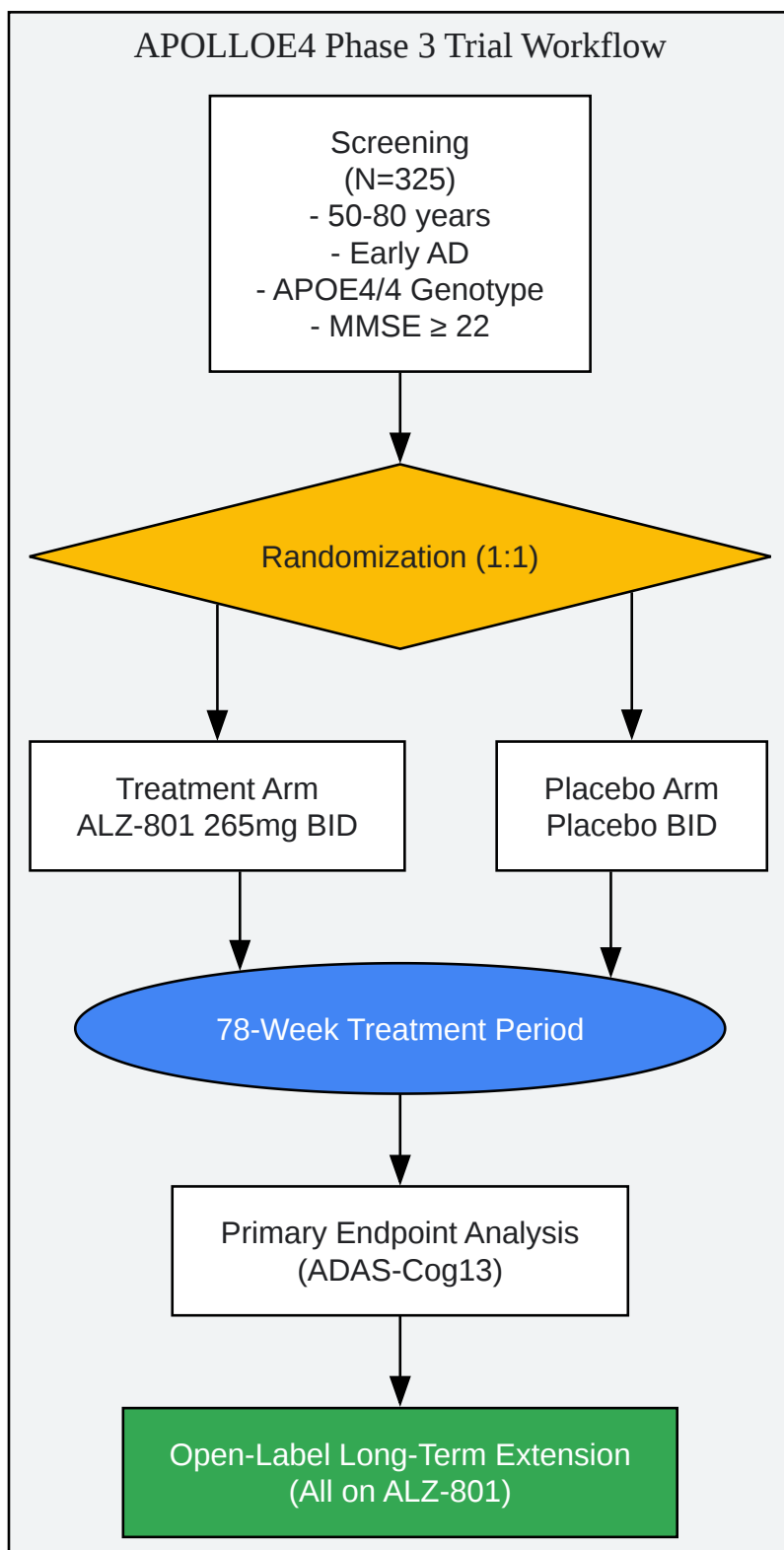
Introduction to ALZ-801

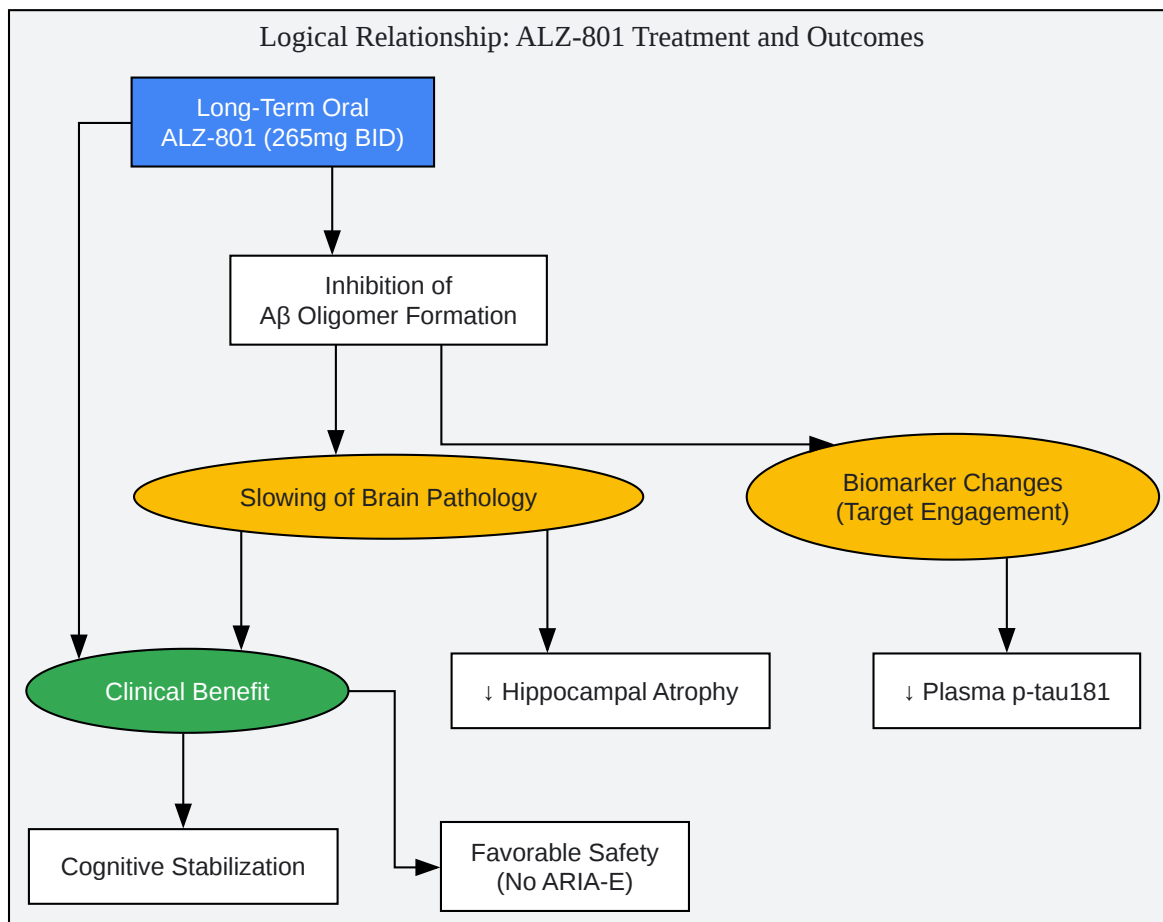
ALZ-801, or valiltramiprosate, is a first-in-class oral small molecule designed as a disease-modifying therapy for Alzheimer's disease. It is a prodrug of tramiprosate and functions by inhibiting the formation of neurotoxic soluble beta-amyloid (A β) oligomers, a key pathological driver in AD.^[1] This upstream mechanism of action distinguishes it from other anti-amyloid agents that primarily target existing amyloid plaques. Clinical development has focused on genetically defined populations at high risk for AD, particularly carriers of the apolipoprotein E4 (APOE4) allele.

Mechanism of Action

ALZ-801 is metabolized to tramiprosate (homotaurine), which directly interacts with A β monomers. This interaction prevents the misfolding and aggregation of A β into soluble oligomers, which are implicated in synaptic dysfunction and neuronal toxicity. By targeting this early step in the amyloid cascade, ALZ-801 aims to slow disease progression. The Phase 3 clinical dose of 265 mg twice daily is projected to achieve sufficient brain exposure to fully inhibit A β 42 oligomer formation.







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References

- 1. alzheon.com [alzheon.com]
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